Mivebresib - 1445993-26-9

Mivebresib

Catalog Number: EVT-276010
CAS Number: 1445993-26-9
Molecular Formula: C22H19F2N3O4S
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mivebresib (ABBV-075) is a potent, orally available, small molecule pan-inhibitor of the bromodomain and extra-terminal (BET) family of proteins [, ]. BET proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery [, , , , ]. Mivebresib disrupts this interaction, thereby inhibiting the expression of various oncogenes and impacting cancer cell growth [, ]. While it has shown promise in treating various cancers, including acute myeloid leukemia (AML) [, , , , ], small-cell lung cancer (SCLC) [], uveal melanoma [, ], myelofibrosis [], and gastric cancer [], this analysis focuses solely on its scientific research applications.

Venetoclax

  • Compound Description: Venetoclax is a selective, small-molecule inhibitor of BCL-2. [] It has shown clinical activity in multiple myeloma cells, particularly those with the t(11;14) translocation. []
  • Relevance: Venetoclax was investigated in combination with Mivebresib in clinical trials for relapsed/refractory acute myeloid leukemia (AML). [, , , , , , ] The combination aimed to enhance antitumor activity by targeting both BET proteins and the BCL-2 pathway. [, ]

Navitoclax

  • Compound Description: Navitoclax is a small-molecule inhibitor targeting multiple antiapoptotic BCL-2 family proteins, including BCL-XL, BCL-2, and BCL-W. [] It induces apoptosis through the intrinsic apoptotic pathway. []
  • Relevance: Navitoclax was explored as a potential combination therapy with Mivebresib for the treatment of myelofibrosis. [] This combination aimed to leverage the synergistic effects observed between BET inhibitors and BCL-2 family inhibitors in preclinical models. []

JQ1

  • Compound Description: JQ1 is a BET bromodomain inhibitor. [, ]
  • Relevance: JQ1 demonstrated significant antitumor activity against invasive lobular carcinoma (ILC) cell lines, showing greater potency compared to other BET inhibitors, including Mivebresib. [, ] This suggests that different BET inhibitors may have varying efficacies depending on the cancer type.

OTX015

  • Compound Description: OTX015 is a BET inhibitor. []
  • Relevance: Similar to Mivebresib, OTX015 showed efficacy against AML cell lines with 3q26.2 rearrangements, highlighting the potential of BET inhibitors in this AML subtype. [] Additionally, a combination of OTX015 and birinapant proved more effective in reducing AML burden in a xenograft model compared to single-agent treatment, supporting the exploration of BET inhibitor-based combinations. []

ABBV-744

  • Compound Description: ABBV-744 is a novel, potent small molecule that selectively inhibits bromodomain II of the BET family. [, ]
  • Relevance: ABBV-744 was investigated alongside Mivebresib in two Phase 1b studies for myelofibrosis. [] This research aimed to compare the safety, pharmacokinetics, and efficacy of a pan-BET inhibitor (Mivebresib) with a selective BET inhibitor (ABBV-744), both as monotherapy and in combination with Navitoclax or Ruxolitinib. []

Birinapant

  • Compound Description: Birinapant is an XIAP/cIAPs inhibitor. [] It induces apoptosis in AML cells with inv3/t(3;3) and EVI1 overexpression. []
  • Relevance: Birinapant showed synergistic lethality when combined with Mivebresib in UCSD-AML1 and AML191 cells. [] This synergistic effect highlights the potential of combining BET inhibitors with IAP inhibitors as a therapeutic strategy for AML.

Tazemetostat

  • Compound Description: Tazemetostat is a specific inhibitor of EZH2 methyltransferase activity. []
  • Relevance: Research suggests that combined treatment of NUT carcinoma (NC) tumors with Tazemetostat and Mivebresib produces marked antitumor therapeutic synergy both in vitro and in vivo. [] This synergistic interaction stems from enhanced suppression of RB1 function due to convergent remodeling of NC gene expression. []

Ruxolitinib

  • Compound Description: Ruxolitinib is a Janus-associated kinase inhibitor approved for treating myelofibrosis. []
  • Relevance: Ruxolitinib was investigated in combination with both Mivebresib and ABBV-744 in Phase 1b studies for myelofibrosis. [] These studies aimed to explore the potential of enhancing Ruxolitinib's efficacy or addressing cases where patients had developed resistance. []

Pelabresib

  • Compound Description: Pelabresib is a BET inhibitor clinical candidate. []
  • Relevance: The identification of Pelabresib as a successful clinical candidate alongside Mivebresib highlights the broader success of fragment-based drug discovery in targeting bromodomains for therapeutic development. []

PLX51107

  • Compound Description: PLX51107 is a BET inhibitor clinical candidate. []
  • Relevance: The successful development of PLX51107 as a clinical candidate, alongside Mivebresib, underscores the effectiveness of fragment-based drug discovery in targeting bromodomains for therapeutic purposes. []
Overview

Mivebresib, also known as ABBV-075, is a potent inhibitor of bromodomain and extraterminal domain proteins, classified as a pan-bromodomain and extraterminal motif inhibitor. This compound is currently under investigation for its therapeutic potential in treating various malignancies, particularly solid tumors and hematological cancers. Mivebresib targets the bromodomain and extraterminal domain family of proteins, which play a critical role in regulating gene expression and are implicated in cancer pathogenesis by promoting the survival and proliferation of cancer cells .

Source and Classification

Mivebresib was developed by AbbVie and is categorized under small molecule inhibitors. It specifically inhibits the bromodomain and extraterminal domain proteins, which are involved in the recognition of acetylated lysines on histones, thus influencing transcriptional regulation . The compound is currently being evaluated in clinical trials to assess its safety, efficacy, and pharmacokinetic properties in patients with advanced malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mivebresib involves several key steps that utilize advanced organic chemistry techniques. The compound's development was guided by structure-activity relationship studies to optimize its potency against bromodomain targets. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical reactions.
  2. Key Reactions: Techniques such as Buchwald-Hartwig coupling and deprotection steps are employed to construct the core structure of Mivebresib.
  3. Purification: The final product is purified using liquid chromatography methods to ensure high purity levels necessary for biological testing.

Detailed synthetic pathways have been documented, demonstrating the careful design aimed at achieving a compound with optimal biological activity while minimizing off-target effects .

Molecular Structure Analysis

Structure and Data

Mivebresib's molecular structure features a complex arrangement that allows it to effectively bind to bromodomains. Key structural characteristics include:

  • Molecular Formula: C18_{18}H18_{18}F2_{2}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 388.41 g/mol
  • Structural Features: The compound contains a central pyrrolopyridine core linked to various functional groups that enhance its affinity for bromodomain targets.

The binding interactions are facilitated by specific hydrogen bonds and hydrophobic contacts within the bromodomain pocket, which are critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Mivebresib undergoes several chemical reactions during its synthesis, including:

  1. Coupling Reactions: Utilization of palladium-catalyzed reactions to form carbon-carbon bonds.
  2. Deprotection Steps: Removal of protecting groups to reveal functional groups essential for biological activity.
  3. Finalization: Conversion of intermediates into the final active form through selective reactions that enhance solubility and bioavailability.

These reactions are meticulously controlled to maximize yield and purity while maintaining structural integrity .

Mechanism of Action

Process and Data

Mivebresib exerts its therapeutic effects primarily through the inhibition of bromodomain-containing proteins, leading to:

  • Disruption of Transcriptional Regulation: By blocking the interaction between bromodomains and acetylated histones, Mivebresib interferes with the transcriptional machinery necessary for cancer cell survival.
  • Induction of Apoptosis: The compound has been shown to promote apoptosis in cancer cells by down-regulating anti-apoptotic factors such as MCL1, thereby triggering cell death pathways .
  • Synergistic Effects: In preclinical studies, Mivebresib demonstrated enhanced efficacy when combined with other agents like venetoclax, indicating potential for combination therapies in clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mivebresib is typically presented as a solid crystalline compound.
  • Solubility: It has demonstrated favorable solubility profiles in various solvents, which is crucial for its formulation as an oral medication.

Chemical Properties

  • Stability: Mivebresib shows stability under physiological conditions but may be sensitive to certain pH levels or temperatures.
  • Reactivity: The compound's reactivity profile indicates it can engage in specific interactions with biological targets without undergoing significant degradation .
Applications

Scientific Uses

Mivebresib is primarily being explored for its applications in oncology:

  • Cancer Treatment: Its role as a bromodomain inhibitor positions it as a candidate for treating various cancers, including prostate cancer and acute myeloid leukemia.
  • Research Tool: Beyond therapeutic applications, Mivebresib serves as a valuable research tool in studying the role of bromodomain proteins in gene regulation and cancer biology.
  • Combination Therapy Studies: Ongoing clinical trials aim to evaluate its effectiveness when used alongside other therapeutic agents, potentially paving the way for novel treatment regimens in hematological malignancies .
Molecular Characterization of Mivebresib

Structural Biology and Binding Dynamics

Pyrrolopyridinone Core and Acetyl-Lysine Mimicry

Mivebresib (ABBV-075) features a 6-methyl-pyrrolo[1,2-a]pyridin-7(6H)-one core, a critical structural motif enabling high-affinity interactions with bromodomains. This heterocyclic system functions as an acetyl-lysine (KAc) mimetic, competitively displacing acetylated histone tails from the hydrophobic KAc binding pocket of BET proteins. The pyrrolopyridinone nitrogen forms a bidentate hydrogen bond with the conserved asparagine residue (Asn433 in BRD4-BD2), while its carbonyl group interacts with a structured water network in the ZA channel [2] [9]. This mimicry is further optimized by the N-methyl group, which occupies the lipophilic "WPF shelf" region (Trp374, Pro375, Phe377) of BRD4-BD2, enhancing binding affinity by van der Waals interactions. The core’s planar geometry allows optimal insertion into the acetyl-lysine recognition site, contributing to mivebresib’s sub-nanomolar inhibitory potency (Ki = 1–2.2 nM for BRD2/4) [9].

Table 1: Key Structural Features of Mivebresib Enabling Acetyl-Lysine Mimicry

Structural ElementBinding InteractionFunctional Significance
Pyrrolopyridinone coreBidentate H-bond with Asn433Displaces acetylated histone tails
N-methyl groupVan der Waals interactions with WPF shelf (Trp374)Enhances hydrophobic burial
Phenyl ether linkerOccupies ZA loop cavityImproves selectivity and solubility
Ethanesulfonamide substituentH-bond with Asp381Stabilizes BC loop conformation

BRD4-BD2 Interaction Analysis via X-Ray Crystallography

X-ray crystallographic studies (PDB: 5T35) reveal that mivebresib binds the second bromodomain of BRD4 (BRD4-BD2) with a unique induced-fit mechanism. The difluorophenoxy moiety penetrates the BC loop region, forming halogen bonds with Leu385 and Val439. Concurrently, the ethanesulfonamide group stabilizes the loop via hydrogen bonding with Asp381, reducing loop flexibility and increasing residence time [1] [4]. The tetrahedral sulfonyl group acts as a charged anchor, enhancing selectivity for BD2 over BD1 domains. Structural superposition with inhibitors like PFI-1 confirms mivebresib’s superior occupancy of the KAc site, with a root-mean-square deviation (RMSD) of <1.0 Å for shared pharmacophores, explaining its 19-fold higher potency compared to early pyridone precursors [9].

Comparative Affinity Profiling for BRD2/4 vs. BRD3

Mivebresib exhibits differential affinity across BET family members, with highest potency against BRD4 (Ki = 1.0 nM), BRD2 (Ki = 1.2 nM), and BRDT (Ki = 2.2 nM), but reduced activity against BRD3 (Ki = 12.2 nM). This 10-fold disparity arises from subtle sequence variations in the KAc binding pocket: BRD3-BD2 harbors valine (Val439) instead of isoleucine at the "gatekeeper" position, reducing hydrophobic contact with the pyrrolopyridinone core. Additionally, molecular dynamics simulations indicate reduced water-mediated hydrogen bonding in BRD3 due to increased flexibility of the BC loop [2]. Such selectivity may confer distinct transcriptional effects, as BRD4 regulates super-enhancers of oncogenes like MYC, while BRD3 primarily interacts with GATA1 in erythroid differentiation [8].

Table 2: Affinity Profiling of Mivebresib for BET Bromodomains

BET ProteinKi (nM)Key Binding Pocket ResiduesBiological Relevance
BRD4-BD21.0Asn433, Trp374, Asp381, Ile439MYC regulation, transcriptional pause release
BRD2-BD21.2Asn429, Trp370, Asp378, Ile435E2F activation, cell cycle progression
BRDT-BD22.2Asn497, Trp442, Asp449, Ile505Spermatogenesis
BRD3-BD212.2Asn407, Trp362, Asp369, Val414GATA1 interaction, erythroid differentiation

Pharmacokinetic Properties and Oral Bioavailability

Metabolic Stability and CYP450 Interactions

Mivebresib demonstrates favorable metabolic stability in human hepatocytes (t₁/₂ > 120 min), attributed to its balanced lipophilicity (cLogP = 3.8) and moderate molecular weight (531.5 Da). In vitro metabolism studies identify CYP3A4 as the primary isoform responsible for oxidative defluorination and O-dealkylation, with minor contributions from CYP2C8/9. Crucially, mivebresib acts as a reversible competitive inhibitor of CYP3A4 (IC₅₀ = 4.2 μM) and CYP2C9 (IC₅₀ = 8.7 μM), but does not exhibit mechanism-based inactivation. This inhibition profile necessitates caution with co-administered CYP3A4/2C9 substrates (e.g., warfarin, statins), though clinical studies show no significant drug interactions at doses ≤2.5 mg/day [3] [6] [9]. The ethanesulfonamide moiety reduces glucuronidation susceptibility, enhancing metabolic resistance compared to first-generation BET inhibitors [9].

Table 3: CYP450 Isozyme Interactions of Mivebresib

CYP IsozymeInhibition TypeIC₅₀ (μM)Clinical Relevance
CYP3A4Reversible competitive4.2Avoid co-administration with sensitive substrates (e.g., simvastatin)
CYP2C9Reversible competitive8.7Monitor INR with warfarin co-administration
CYP2D6None>50Low interaction risk
CYP1A2None>50Low interaction risk

Dose-Dependent Exposure and Biomarker Modulation

Phase I pharmacokinetic studies (NCT02391480) reveal linear dose-exposure relationships across 0.5–2.5 mg doses, with peak plasma concentrations (Cₘₐₓ) achieved at 2–6 hours post-administration (Tₘₐₓ) and a terminal half-life of 15–20 hours. Steady-state exposure (AUC₀–₂₄) increases proportionally with dose (R² = 0.98), supporting once-daily dosing. Pharmacodynamic analyses demonstrate rapid, dose-proportional modulation of BET-dependent biomarkers:

  • HEXIM1 mRNA: 2.5-fold increase at 6 hours post-dose (2.5 mg), indicating P-TEFb release from the 7SK snRNP complex [7] [10].
  • c-MYC mRNA: 60% suppression at 1.5 mg, correlating with anti-leukemic activity (r = -0.73, p < 0.01) [7].
  • DCXR/CD93: Early-response genes showing 3.1-fold induction and 70% reduction, respectively, at 6 hours (p < 0.05 vs. baseline) [10].

Notably, biomarker responses saturate above 2.0 mg, aligning with in vitro IC₉₀ values for BRD4 inhibition. Venetoclax co-administration does not alter mivebresib pharmacokinetics, enabling synergistic targeting of BCL-2 and MYC in AML models [7] [10].

Table 4: Dose-Dependent Biomarker Modulation in Clinical Studies

Biomarker1.0 mg Change1.5 mg Change2.5 mg ChangeBiological Significance
HEXIM1 mRNA+1.8-fold+2.1-fold+2.5-foldP-TEFb sequestration, transcriptional pause
c-MYC mRNA-45%-60%-65%Oncogene suppression
DCXR mRNA+2.2-fold+2.8-fold+3.1-foldCellular differentiation marker
CD93 mRNA-55%-65%-70%Stem cell regulation

Properties

CAS Number

1445993-26-9

Product Name

Mivebresib

IUPAC Name

N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide

Molecular Formula

C22H19F2N3O4S

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3

InChI Key

RDONXGFGWSSFMY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABBV-075; ABBV 075; ABBV075; Mivebresib

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.